molecular formula C10H14N4O2 B14900124 4-(3-(1h-Pyrazol-1-yl)propanoyl)piperazin-2-one

4-(3-(1h-Pyrazol-1-yl)propanoyl)piperazin-2-one

Cat. No.: B14900124
M. Wt: 222.24 g/mol
InChI Key: SYEVGZZHILICNB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-(3-(1H-Pyrazol-1-yl)propanoyl)piperazin-2-one is a heterocyclic compound that features both pyrazole and piperazine rings

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(3-(1H-Pyrazol-1-yl)propanoyl)piperazin-2-one typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of 1H-pyrazole with a suitable acylating agent to form the intermediate, which is then reacted with piperazine to yield the final product. The reaction conditions often involve the use of solvents such as dichloromethane or ethanol, and catalysts like triethylamine to facilitate the reaction .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure consistent quality and yield. The use of automated systems for monitoring and controlling reaction parameters is crucial to optimize the production process and minimize waste .

Chemical Reactions Analysis

Types of Reactions

4-(3-(1H-Pyrazol-1-yl)propanoyl)piperazin-2-one can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines .

Scientific Research Applications

4-(3-(1H-Pyrazol-1-yl)propanoyl)piperazin-2-one has several applications in scientific research:

Mechanism of Action

The mechanism by which 4-(3-(1H-Pyrazol-1-yl)propanoyl)piperazin-2-one exerts its effects involves interaction with specific molecular targets. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking substrate access. The compound’s structure allows it to interact with various biological pathways, influencing processes such as signal transduction and gene expression .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-(3-(1H-Pyrazol-1-yl)propanoyl)piperazin-2-one is unique due to its dual ring structure, which imparts distinct chemical and biological properties. This duality allows it to participate in a wider range of reactions and interact with multiple biological targets, making it a versatile compound in both research and industrial applications .

Properties

Molecular Formula

C10H14N4O2

Molecular Weight

222.24 g/mol

IUPAC Name

4-(3-pyrazol-1-ylpropanoyl)piperazin-2-one

InChI

InChI=1S/C10H14N4O2/c15-9-8-13(7-4-11-9)10(16)2-6-14-5-1-3-12-14/h1,3,5H,2,4,6-8H2,(H,11,15)

InChI Key

SYEVGZZHILICNB-UHFFFAOYSA-N

Canonical SMILES

C1CN(CC(=O)N1)C(=O)CCN2C=CC=N2

Origin of Product

United States

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